2-(4-fluorophenoxymethyl)-1,3-thiazole-4-carboxylic acid

Anticancer Heterocyclic Chemistry Medicinal Chemistry

Thiazole-4-carboxylic acid scaffolds are exquisitely sensitive to structural modifications-even regioisomeric fluorine shifts can alter IC₅₀ by orders of magnitude, making generic substitution scientifically unsound. This compound provides the exact 4-fluorophenoxymethyl orientation required for reproducible SAR. • Antiproliferative IC₅₀ ≈ 25 µM-baseline for anticancer lead optimization • Free -COOH for amide coupling, bioconjugation & PROTAC synthesis • LogP 2.56, TPSA 59.42 Ų-favorable ADME starting point • 95% purity, global shipping, ready stock for screening campaigns

Molecular Formula C11H8FNO3S
Molecular Weight 253.25
CAS No. 949980-48-7
Cat. No. B2603283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-fluorophenoxymethyl)-1,3-thiazole-4-carboxylic acid
CAS949980-48-7
Molecular FormulaC11H8FNO3S
Molecular Weight253.25
Structural Identifiers
SMILESC1=CC(=CC=C1OCC2=NC(=CS2)C(=O)O)F
InChIInChI=1S/C11H8FNO3S/c12-7-1-3-8(4-2-7)16-5-10-13-9(6-17-10)11(14)15/h1-4,6H,5H2,(H,14,15)
InChIKeyGSLRUKPYXUKZCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Fluorophenoxymethyl)-1,3-thiazole-4-carboxylic Acid: Core Heterocyclic Scaffold


2-(4-Fluorophenoxymethyl)-1,3-thiazole-4-carboxylic acid is a heterocyclic building block characterized by a central thiazole ring substituted with a 4-fluorophenoxymethyl group and a carboxylic acid moiety [1]. This compound belongs to a broader class of thiazole-4-carboxylic acid derivatives that are extensively utilized as versatile scaffolds in the synthesis of biologically active molecules, including kinase inhibitors, antimicrobial agents, and crop protection compounds . Its structural features—specifically the hydrogen-bonding capacity of the carboxylic acid and the lipophilic, electron-withdrawing nature of the para-fluorophenyl group—render it a valuable intermediate for modulating target binding affinity and physicochemical properties in lead optimization campaigns [2].

Risks of In-Class Substitution for 2-(4-Fluorophenoxymethyl)-1,3-thiazole-4-carboxylic Acid


Generic substitution among thiazole-4-carboxylic acid analogs is scientifically unsound due to the extreme sensitivity of biological activity and physicochemical parameters to subtle structural modifications. Within the thiazole scaffold, even minor changes—such as the regioisomeric position of a fluorine substituent on the phenoxy ring or the introduction of a heteroatom linker—can dramatically alter target binding affinity (e.g., shifting IC₅₀ values by orders of magnitude), metabolic stability, and selectivity profiles [1]. The 4-fluorophenoxymethyl moiety on this specific compound provides a unique spatial orientation and electronic environment at the thiazole 2-position that directly influences molecular recognition events; simply substituting a 2-fluoro or chloro analog does not guarantee retention of desired potency, selectivity, or even synthetic tractability . For procurement and screening campaigns, reliance on a 'close analog' introduces an undefined variable that can derail SAR interpretation, invalidate patent positions, or compromise the activity of downstream conjugates [2].

Differentiation of 2-(4-Fluorophenoxymethyl)-1,3-thiazole-4-carboxylic Acid from Structural Analogs


Fluorine Regioisomerism and Antiproliferative Activity

The antiproliferative activity of 2-(4-fluorophenoxymethyl)-1,3-thiazole-4-carboxylic acid was evaluated in cancer cell line panels, demonstrating an IC₅₀ of approximately 25 µM after 48-hour treatment . This activity is directly contingent upon the para-substitution pattern of the fluorine atom on the phenoxy ring. In contrast, the regioisomeric analog 2-((2-fluorophenoxy)methyl)thiazole-4-carboxylic acid, wherein the fluorine is positioned ortho to the ether linkage, exhibits a distinctly different biological profile, and while specific IC₅₀ data for the 2-fluoro analog is not publicly available, its altered electronic and steric properties are documented to influence target engagement differently . The para-fluoro substitution in the target compound provides an optimal electron-withdrawing effect and linear molecular geometry that is favorable for certain binding pockets compared to the ortho-substituted counterpart.

Anticancer Heterocyclic Chemistry Medicinal Chemistry Structure-Activity Relationship (SAR)

Lipophilicity and Hydrogen-Bonding Differences

The compound's calculated LogP of 2.5594 positions it in a moderate lipophilicity range suitable for balancing membrane permeability with aqueous solubility. The presence of the free carboxylic acid (pKa ~4) provides a strong hydrogen-bond donor/acceptor capacity (H-Donors: 1; H-Acceptors: 4; TPSA: 59.42 Ų) . In comparison, the ester or amide derivatives of this scaffold—which are often employed in later-stage drug candidates—exhibit significantly reduced hydrogen-bonding capacity and altered lipophilicity. For instance, thiazole-4-carboxylic esters, as described in crop protection patents, are designed to be more lipophilic pro-pesticides that require metabolic activation [1]. The free carboxylic acid form of the target compound is thus a distinct chemical starting point, offering greater synthetic versatility for derivatization and fundamentally different solubility and permeability characteristics than its ester or amide counterparts.

ADME Drug Discovery Physicochemical Properties Lead Optimization

Synthetic Accessibility and Commercial Availability

2-(4-Fluorophenoxymethyl)-1,3-thiazole-4-carboxylic acid is commercially available from multiple reputable vendors in research quantities (e.g., 250 mg, 1 g) with a typical purity of 95% . This contrasts with many closely related analogs, such as the 2-fluoro or 4-chloro derivatives, which are often not stocked or require custom synthesis . The availability of the target compound as an off-the-shelf item reduces lead times and minimizes the synthetic burden for early-stage SAR exploration. Furthermore, its synthesis via the Hantzsch thiazole route followed by nucleophilic substitution is well-established, providing a reliable supply chain compared to more complex thiazole analogs that require multi-step, low-yielding procedures .

Chemical Sourcing Medicinal Chemistry Building Blocks Procurement

Patent Landscape and Freedom to Operate

A patent landscape analysis reveals that 2-(4-fluorophenoxymethyl)-1,3-thiazole-4-carboxylic acid has zero direct patent citations [1]. This is a significant differentiation from many in-class thiazole-4-carboxylic acid derivatives, which are often claimed as intermediates in complex patent estates. For example, the broader class of thiazole-4-carboxylic esters is heavily patented for agrochemical use (e.g., US20110105429) [2], and specific substituted thiazole carboxylic acids are claimed as PPARα agonists (e.g., CA 2587023) [3]. The lack of direct prior art encumbrance on this specific compound offers a strategic advantage for organizations seeking to develop novel compositions of matter without the risk of immediate freedom-to-operate conflicts, making it a preferred starting point for proprietary lead optimization programs.

Intellectual Property Drug Discovery Patent Landscape Agrochemical

Application Scenarios for 2-(4-Fluorophenoxymethyl)-1,3-thiazole-4-carboxylic Acid


Anticancer Lead Generation and SAR

This compound serves as an ideal starting scaffold for developing novel anticancer leads. Its demonstrated antiproliferative activity (IC₅₀ ≈ 25 µM) provides a baseline for SAR studies. Medicinal chemists can leverage the free carboxylic acid for amide coupling to introduce diverse amine fragments, while the para-fluorophenoxy group can be further modified to optimize potency and selectivity. The compound's moderate LogP (2.56) is well-suited for generating analogs with favorable ADME properties.

Fungicide and Plant Protection Agent Discovery

The thiazole-4-carboxylic acid core is a known pharmacophore in fungicidal crop protection agents, as evidenced by patent literature on thiazole-4-carboxylic esters (US20110105429) [1]. The target compound, as a free carboxylic acid, can be utilized as a key intermediate to synthesize a focused library of ester and amide derivatives for screening against phytopathogenic fungi. Its unencumbered patent status [2] allows for the development of novel proprietary agrochemical compositions.

Activity-Based Probes and Bifunctional Molecules

The carboxylic acid moiety provides a convenient attachment point for linker conjugation, enabling the synthesis of activity-based probes (e.g., biotinylated or fluorescent derivatives) or PROTAC (PROteolysis TArgeting Chimera) molecules. The para-fluorophenoxy group can serve as a lipophilic anchor for target protein engagement. The compound's ready commercial availability and straightforward derivatization chemistry make it a practical choice for developing chemical tools to study target engagement and cellular pathway modulation.

PROTAC and Molecular Glue Development

The presence of a carboxylic acid handle makes this compound a suitable warhead for conjugation to E3 ligase ligands (e.g., VHL or CRBN binders) via amide bond formation. Its moderate lipophilicity (LogP 2.56) and favorable hydrogen-bonding profile (TPSA 59.42 Ų) are within acceptable ranges for PROTAC molecules, which often suffer from poor permeability. The compound can serve as a starting point for developing novel degraders targeting proteins of interest identified through cellular antiproliferative screening .

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